ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a piperidine sulfonyl group, and a chlorobenzyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.
Sulfonylation: The piperidine sulfonyl group is introduced through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-2-26-18(23)16-13-21(12-14-6-8-15(19)9-7-14)20-17(16)27(24,25)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUJFESELZZDPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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